molecular formula C7H3F4NO5S B8664717 (3-fluoro-2-nitrophenyl) trifluoromethanesulfonate

(3-fluoro-2-nitrophenyl) trifluoromethanesulfonate

Cat. No.: B8664717
M. Wt: 289.16 g/mol
InChI Key: PLHSHROOIQMOFI-UHFFFAOYSA-N
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Description

(3-fluoro-2-nitrophenyl) trifluoromethanesulfonate is a chemical compound known for its unique properties and applications in various fields of science and industry. This compound is derived from trifluoromethanesulfonic acid, which is one of the strongest known acids and is widely used as a catalyst in organic synthesis .

Preparation Methods

The synthesis of trifluoromethanesulfonic acid 3-fluoro-2-nitrophenyl ester involves several steps. One common method includes the reaction of trifluoromethanesulfonic acid with 3-fluoro-2-nitrophenol under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the esterification process . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

(3-fluoro-2-nitrophenyl) trifluoromethanesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(3-fluoro-2-nitrophenyl) trifluoromethanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of trifluoromethanesulfonic acid 3-fluoro-2-nitrophenyl ester involves its strong electrophilic nature. The trifluoromethanesulfonate group acts as a leaving group, facilitating various substitution reactions. The nitro group can undergo reduction or oxidation, leading to different products depending on the reaction conditions. The compound’s strong acidity and ability to stabilize carbocations make it a valuable reagent in many chemical transformations .

Comparison with Similar Compounds

(3-fluoro-2-nitrophenyl) trifluoromethanesulfonate is unique due to its combination of strong acidity and electrophilic properties. Similar compounds include:

These compounds share similar properties but differ in their specific applications and reactivity.

Properties

Molecular Formula

C7H3F4NO5S

Molecular Weight

289.16 g/mol

IUPAC Name

(3-fluoro-2-nitrophenyl) trifluoromethanesulfonate

InChI

InChI=1S/C7H3F4NO5S/c8-4-2-1-3-5(6(4)12(13)14)17-18(15,16)7(9,10)11/h1-3H

InChI Key

PLHSHROOIQMOFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)[N+](=O)[O-])OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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